(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-4-6-13-14(10-18)17(22-15(13)9-11)19-16(20)7-5-12-3-2-8-21-12/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,19,20)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFIIZDDUNMBI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The compound features a tetrahydrobenzo[b]thiophene core with cyano and thiophene substituents. Its synthesis typically involves multi-step organic reactions starting from commercially available precursors such as 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene and various amides.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay against A549 (lung cancer), CT26 (colon cancer), and HepG2 (liver cancer) cell lines. The results indicated significant cytotoxic activity with varying IC50 values:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A549 | 16.06 ± 0.09 | Erlotinib (standard) |
| CT26 | 11.38 ± 0.44 | Erlotinib (standard) |
| HepG2 | 15.01 ± 0.31 | Erlotinib (standard) |
These findings suggest that the compound exhibits promising anti-cancer properties comparable to established chemotherapeutics like Erlotinib .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes or receptors involved in tumor growth and proliferation. The cyano group is particularly significant as it may facilitate binding to active sites on target proteins, potentially inhibiting their activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide core can significantly influence biological activity. For instance, compounds with different alkyl or aryl groups have shown varying degrees of cytotoxicity, indicating that specific structural features enhance or diminish activity .
Case Studies
- Study on Anti-Tumor Activity : A study conducted by Yang et al. synthesized several derivatives based on the thieno[2,3-d]pyrimidine scaffold, revealing that modifications to the core structure led to enhanced cytotoxic effects against A549 cells . This suggests that similar modifications could be explored for this compound to further improve its anti-cancer properties.
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action through enzyme inhibition assays. The results indicated that compounds with similar functional groups exhibited significant inhibition of key enzymes involved in cancer cell metabolism . This reinforces the potential of this compound as a lead in developing new anti-cancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Tetrahydrobenzo[b]thiophene Derivatives
- Compounds 11 and 12 (): These analogs share the 4,5,6,7-tetrahydrobenzo[b]thiophene core but incorporate cyanoacetamide substituents. Their synthesis involves cyclization of precursors under reflux conditions, similar to methods used for thiophene derivatives in .
- Target Compound : Likely synthesized via analogous routes, such as condensation of acrylamide precursors with tetrahydrobenzo[b]thiophene intermediates.
(b) Thiophene and Acrylamide Derivatives
- Compound 3bm (): A biphenyl-substituted acrylamide synthesized via pallada-electrocatalyzed C–H activation.
- Compound 5112 (): Features a thienyl acrylamido group and nitrophenyl substituent. Its synthesis from oxazolone precursors highlights alternative routes for introducing acrylamide functionalities .
(c) Thiazolidinone and Thioxoacetamide Derivatives
- Compounds 9–13 (): These derivatives, with thiazolidinone-thioxoacetamide scaffolds, exhibit yields up to 90%. Their synthesis emphasizes the role of halogenated reagents and cyclization, paralleling methods in and .
Physicochemical Properties
The target compound’s spectral profile is expected to align with cyano (~2212 cm⁻¹) and acrylamide (C=O ~1660 cm⁻¹) signatures observed in analogs .
(a) Anticancer Activity
- Compounds 11 and 12 (): Demonstrated potent cytotoxicity against prostate (PC3) and liver (HEPG2) cancer cells via caspase-3/9 activation and inhibition of MMP-2/9 and VEGF .
- Target Compound : Likely shares apoptotic mechanisms due to structural similarity, though specific data require validation.
(b) Antioxidant and Anti-inflammatory Activity
Q & A
Basic: What synthetic methodologies are employed to prepare (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide, and how is its structural integrity validated?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrobenzo[b]thiophene core. A common approach includes:
- Step 1: Cyclization of substituted cyclohexanones with sulfur-containing reagents to form the tetrahydrobenzo[b]thiophene scaffold.
- Step 2: Introduction of the cyano group at position 3 via nucleophilic substitution or condensation reactions .
- Step 3: Acrylamide coupling using reagents like EDCI/HOBt in anhydrous DMF to attach the 3-(thiophen-2-yl)acrylamide moiety .
Structural Validation:
- NMR Spectroscopy: H and C NMR confirm substituent positions and stereochemistry (e.g., acrylamide’s E-configuration via coupling constants) .
- Mass Spectrometry (HRMS): Validates molecular weight and purity .
- Elemental Analysis: Ensures stoichiometric composition .
Advanced: How can reaction conditions be optimized to improve yield and purity during acrylamide coupling?
Answer:
Key optimization strategies include:
- Solvent Selection: Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis of activated intermediates) .
- Temperature Control: Maintaining 0–5°C during coupling reduces undesired polymerization of acrylamide .
- Catalyst Use: Triethylamine (TEA) or DMAP enhances nucleophilic attack efficiency .
- Purification: Reverse-phase HPLC (MeCN:HO gradients) resolves unreacted starting materials and byproducts .
Advanced: How should discrepancies in 1^11H NMR chemical shifts between theoretical predictions and experimental data be addressed?
Answer:
Discrepancies may arise from solvent effects, tautomerism, or dynamic exchange. Mitigation strategies:
- Solvent Standardization: Use deuterated DMSO or CDCl for consistency .
- Variable Temperature (VT) NMR: Identifies temperature-dependent shifts caused by conformational changes .
- 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms coupling networks .
Advanced: What methodologies are used to investigate the compound’s biological activity and mechanism of action?
Answer:
- Antibacterial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with mechanistic studies via bacterial membrane disruption assays .
- Molecular Docking: Targets enzymes (e.g., DNA gyrase) to predict binding modes using software like AutoDock .
- Cellular Uptake Studies: Fluorescence labeling (e.g., BODIPY tags) tracks intracellular localization .
Advanced: How can structural derivatives be designed to enhance bioactivity while maintaining solubility?
Answer:
- Substituent Modification: Introduce polar groups (e.g., carboxylic acids) at the 6-methyl position to improve aqueous solubility without disrupting the thiophene-acrylamide pharmacophore .
- Heterocycle Replacement: Swap thiophene with furan or pyridine rings to modulate electronic properties and target affinity .
- Prodrug Strategies: Esterify carboxyl groups for enhanced membrane permeability, with enzymatic cleavage in vivo .
Advanced: What experimental approaches are used to study tautomerism or stereochemical effects in this compound?
Answer:
- X-ray Crystallography: Resolves absolute configuration and detects tautomeric forms (e.g., thione-thiol equilibria) .
- IR Spectroscopy: Identifies characteristic stretches (e.g., C=O vs. C–S in tautomers) .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict stable tautomers and transition states .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Answer:
- Byproduct Formation: Increased at scale due to mixing inefficiencies. Solution: Use continuous flow reactors for precise reagent mixing .
- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., MeOH/EtOAC) for cost-effective bulk purification .
- Thermal Sensitivity: Optimize exothermic steps (e.g., acrylamide coupling) using jacketed reactors with controlled cooling .
Advanced: How can computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD): Simulates protein-ligand binding stability over time (e.g., GROMACS) .
- Pharmacophore Modeling: Identifies critical interaction points (e.g., hydrogen bonds with kinase active sites) .
- ADMET Prediction: Software like SwissADME forecasts bioavailability and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
